3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVASLRSRLYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a novel organic compound characterized by a fused bicyclic structure that includes a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its diverse biological activities. The molecular formula for this compound is CHBrNO, and it features both a bromine atom and an oxane ring, which may influence its biological interactions and therapeutic potential.
Chemical Structure and Properties
The structural features of this compound are pivotal for understanding its biological activity. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to biological targets. The oxane ring introduces an ether functionality, which may facilitate molecular recognition processes.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 284.13 g/mol |
| LogP | 1.73 |
| PSA | 30.71 Ų |
Biological Activity
The biological activity of this compound has not been extensively characterized in the literature. However, compounds within the pyrazolo[3,4-b]pyridine class have demonstrated various pharmacological effects, including:
- Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines. For instance, derivatives have shown IC values in the nanomolar range against specific cancer targets like TBK1 (TANK-binding kinase 1), indicating their potential as anticancer agents .
- Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : Some derivatives have been implicated in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Case Studies
Recent studies on related pyrazolo[3,4-b]pyridine compounds provide insights into the biological mechanisms that may also apply to this compound:
- TBK1 Inhibition : A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with significant effects on immune signaling pathways. Compound 15y from this series was noted for its selectivity and efficacy in inhibiting downstream signaling in immune cells .
- Antiproliferative Activity : Another investigation highlighted that certain pyrazolo[3,4-b]pyridines could induce apoptosis in cancer cell lines without affecting normal cells. These findings underscore the potential therapeutic applications of such compounds in oncology .
While specific mechanisms for this compound remain to be elucidated, general mechanisms observed in related compounds include:
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : These compounds often interfere with critical signaling pathways that regulate cell proliferation and survival.
Future Directions
Research into this compound should focus on:
- In Vitro and In Vivo Studies : Conducting detailed biological assays to assess its efficacy against various disease models.
- Structure–Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure influence biological activity.
Scientific Research Applications
Biological Applications
The biological activities of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine are under investigation, with preliminary findings suggesting potential in the following areas:
- Antimicrobial Activity : Pyrazole derivatives are often linked to antibacterial and antifungal properties. Future studies could explore the compound's efficacy against various pathogens.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further research in inflammatory disease treatment.
Case Studies
- Drug Development : Research is ongoing to evaluate the compound's potential as a lead structure for new therapeutic agents. Initial assays may assess its binding affinity to specific biological targets such as enzymes and receptors.
- Molecular Interaction Studies : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to understand the interaction dynamics between the compound and biological targets.
Material Science Applications
Beyond biological research, this compound may have applications in:
- Organic Electronics : The compound's unique electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
- Functional Materials : Its structural characteristics may lend themselves to applications in sensors or catalysts.
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Suzuki Coupling : A widely used reaction for forming carbon-carbon bonds, facilitating the introduction of the bromine atom.
- Buchwald-Hartwig Amination : This method is often employed to modify heterocycles effectively.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Brominated pyrazole without oxane | Known for antimicrobial properties |
| 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-pyrazolo[3,4-b]pyridine | Chlorinated variant with tetrahydropyran | Exhibits different pharmacological profiles |
| 5-Bromo-3-Iodo-pyrazolo[3,4-b]pyridine | Contains both iodine and bromine | Potentially more reactive due to multiple halogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine and analogous derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Comparisons:
Substituent Effects on Solubility and Reactivity :
- The oxan-2-yl group at position 1 in the target compound improves solubility compared to methyl (e.g., 3-bromo-1-methyl derivative) or hydrogen substituents .
- Bromine at position 3 is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Derivatives like ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate incorporate additional reactive groups (e.g., esters) for synthetic versatility .
The trifluoromethyl group in 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine increases lipophilicity and metabolic stability, a critical factor in drug design .
The oxan-2-yl group may confer improved pharmacokinetic profiles, though specific data for the target compound requires further study.
Synthetic Accessibility :
- N-Alkylation methods (e.g., using alkyl bromides and sodium hydroxide in DMF) yield high-purity N-substituted derivatives (90–94% yields), suggesting feasibility for synthesizing the target compound .
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The foundational step involves synthesizing the pyrazolo[3,4-b]pyridine scaffold, which can be achieved through ring-closure reactions starting from suitably substituted pyridine derivatives. According to a patent publication, a typical route involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ammonia derivatives in dimethylformamide (DMF) under catalytic conditions to form the heterocyclic core with high yield (up to 85%). This step is crucial as it establishes the heterocyclic backbone necessary for subsequent functionalizations.
2-chloro-3-pyridinecarboxaldehyde + ammonia derivative → pyrazolo[3,4-b]pyridine scaffold
The ring-closure is facilitated by nucleophilic attack and intramolecular cyclization, often under mild conditions, making it suitable for industrial scale-up.
Introduction of the Bromine and Oxan-2-yl Group
The next critical step involves selective halogenation at the C-3 position to introduce a bromine atom, which serves as a handle for further cross-coupling reactions. The method typically employs N-bromosuccinimide (NBS) or bromination reagents under controlled conditions to achieve selective mono-bromination with high regioselectivity.
Data Table 1: Bromination Conditions and Outcomes
| Entry | Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | NBS | DMF | 0°C to room temp | 2-4 hours | 85% | Selective mono-bromination at C-3 |
| 2 | Br₂ | Acetic acid | Reflux | 1 hour | 70% | Less selective, potential polybromination |
Subsequently, the oxan-2-yl group is introduced via nucleophilic substitution or cyclization from suitable precursors, such as oxan derivatives, under conditions promoting nucleophilic attack at the heterocyclic nitrogen or carbon centers.
Formation of the Oxan-2-yl Substituent
The oxan-2-yl group, derived from oxane (tetrahydrofuran), is introduced through nucleophilic substitution reactions. A typical approach involves the use of oxan-2-yl halides or activated derivatives reacting with the heterocyclic core under basic conditions.
- The use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic substitution at the heterocyclic nitrogen or carbon.
- The reaction conditions are optimized to favor mono-substitution, avoiding over-alkylation or polymerization.
Final Assembly and Purification
The final compound, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine , is purified via column chromatography, recrystallization, or preparative HPLC, depending on the scale. The yield of the overall process can reach up to 85%, with high regioselectivity and purity.
Summary of Preparation Methodology
| Step | Description | Reagents & Conditions | Yield | References/Notes |
|---|---|---|---|---|
| 1 | Synthesis of heterocyclic core | 2-chloro-3-pyridinecarboxaldehyde + ammonia derivatives in DMF | 85% | Patent CN105801574A |
| 2 | Selective bromination at C-3 | NBS in DMF at 0°C to room temp | 85% | Patent CN105801574A |
| 3 | Introduction of oxan-2-yl group | Oxan-2-yl halide + base (NaH or t-BuOK) | Variable | Literature on nucleophilic substitution |
| 4 | Purification | Chromatography or recrystallization | - | Standard purification techniques |
Research Findings and Data Supporting the Methods
Recent advances in heterocyclic chemistry support the use of regioselective C–H activation and late-stage functionalization to streamline synthesis. For example, the work by Elizabeth V. Bedwell et al. demonstrates the utility of vectorial functionalization of pyrazolo[3,4-c]pyridines, employing C–H borylation and cross-coupling techniques to diversify the scaffold efficiently. These methods can be adapted for the synthesis of the target compound, enabling functionalization at multiple vectors with high regioselectivity and yield.
Key Points from Recent Literature:
- Regioselective C–H borylation at C-3 using iridium catalysts, followed by Suzuki–Miyaura cross-coupling, offers a versatile route for modifications.
- Metalation strategies at C-7 using TMPMgCl facilitate subsequent electrophilic substitutions, expanding the scope of functionalization.
- The combination of these approaches allows for modular synthesis, reducing the need for de novo synthesis of each derivative.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
